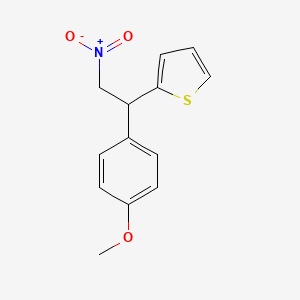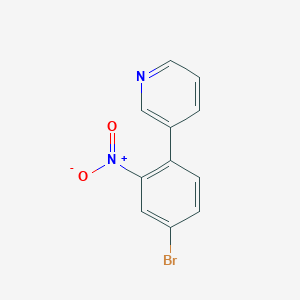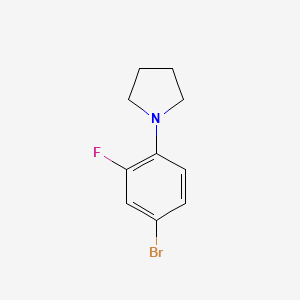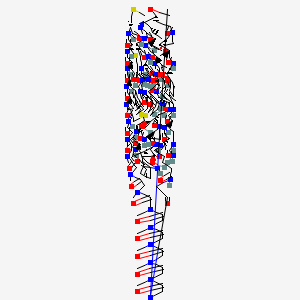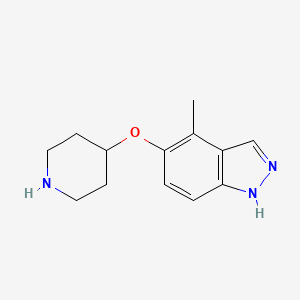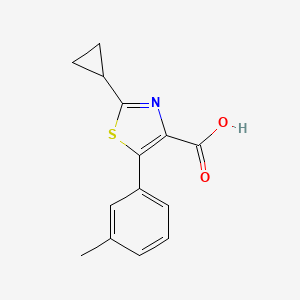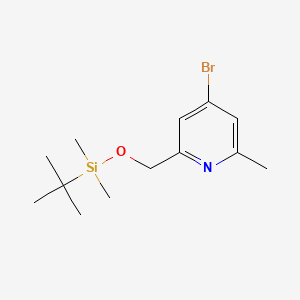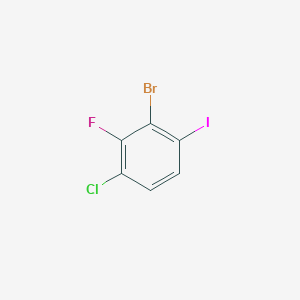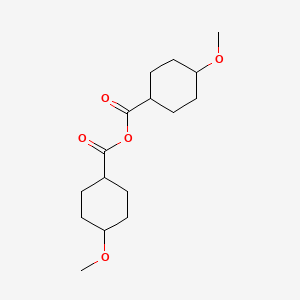
4-Methoxy-1-cyclohexanecarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O5 and a molecular weight of 298.37464 g/mol . This compound is characterized by the presence of a methoxy group attached to a cyclohexane ring, which is further connected to a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-Methoxy-1-cyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion to the anhydride form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The anhydride group can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohol derivatives.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, carboxylic acids, and alcohols, respectively.
Scientific Research Applications
4-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-1-cyclohexanecarboxylic anhydride involves its reactivity with nucleophiles and electrophiles. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-1-cyclohexanecarboxylic anhydride can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: This compound is a precursor to the anhydride and has similar reactivity but lacks the methoxy group.
4-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclohexanecarboxylic anhydride: This compound is similar but lacks the methoxy group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
(4-methoxycyclohexanecarbonyl) 4-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
GJYVXNRHAZYRCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



